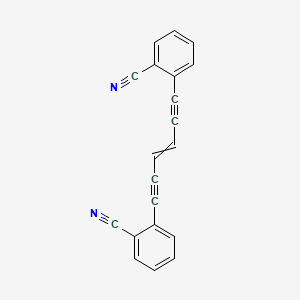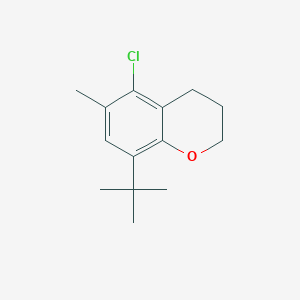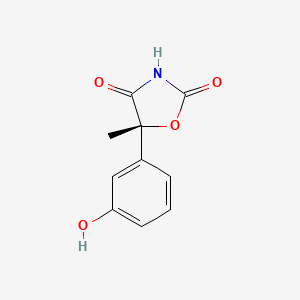![molecular formula C23H26N4O B14204648 Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-84-6](/img/structure/B14204648.png)
Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is a complex organic compound that features a quinoline core structure substituted with a pyrimidine ring and a piperidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common synthetic routes for quinoline derivatives include the Skraup synthesis, the Doebner-Miller reaction, and the Friedländer synthesis . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
For the specific compound Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-, the synthetic route would likely involve the following steps:
- Formation of the quinoline core.
- Introduction of the pyrimidine ring through a nucleophilic substitution reaction.
- Attachment of the piperidine moiety via an ether linkage.
Industrial Production Methods
Industrial production of quinoline derivatives often employs continuous flow reactors and green chemistry principles to enhance efficiency and reduce environmental impact . Techniques such as microwave-assisted synthesis and solvent-free reactions are increasingly being used to produce these compounds on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the quinoline and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .
Wissenschaftliche Forschungsanwendungen
Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Pyrimidine: A core structure present in many biologically active molecules.
Piperidine: A common moiety in medicinal chemistry.
Uniqueness
Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is unique due to its combination of a quinoline core with a pyrimidine ring and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Eigenschaften
CAS-Nummer |
832734-84-6 |
|---|---|
Molekularformel |
C23H26N4O |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
8-[2-(1-cyclopentylpiperidin-4-yl)oxypyrimidin-5-yl]quinoline |
InChI |
InChI=1S/C23H26N4O/c1-2-8-19(7-1)27-13-10-20(11-14-27)28-23-25-15-18(16-26-23)21-9-3-5-17-6-4-12-24-22(17)21/h3-6,9,12,15-16,19-20H,1-2,7-8,10-11,13-14H2 |
InChI-Schlüssel |
FLYNGGUHCBYCGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=CC5=C4N=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B14204566.png)


![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)



![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)

![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)



